3-(Bromomethyl)phenyl isothiocyanate
Description
3-(Bromomethyl)phenyl isothiocyanate is an aromatic compound characterized by a benzene (B151609) ring substituted with a bromomethyl (-CH2Br) group and an isothiocyanate (-N=C=S) group at the meta positions. This unique arrangement of functional groups makes it a valuable intermediate in synthetic chemistry.
| Property | Data |
| Molecular Formula | C8H6BrNS |
| Molecular Weight | 228.11 g/mol |
| Melting Point | 35-38 °C |
| IUPAC Name | 1-(Bromomethyl)-3-isothiocyanatobenzene |
| CAS Number | 10263154 |
The significance of this compound in organic synthesis lies in its dual reactivity. The bromomethyl group acts as an electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the attachment of the molecule to various substrates containing nucleophiles like amines, thiols, or alcohols.
Simultaneously, the isothiocyanate group is highly susceptible to nucleophilic attack on its central carbon atom. This functionality is widely used to form thiourea (B124793) derivatives upon reaction with primary or secondary amines, a key reaction in the synthesis of many heterocyclic compounds and biologically active molecules. researchgate.net The presence of both groups allows for sequential or orthogonal chemical modifications, positioning the compound as a useful hetero-bifunctional linker. chemodex.com Such linkers are crucial for connecting different molecular fragments, for example, in the preparation of fluorescent labels or in drug discovery to link a targeting moiety to a payload. chemodex.com
Isothiocyanates (-N=C=S) are a well-established class of compounds known for their diverse reactivity and presence in both natural products and synthetic molecules. chemrxiv.orgrsc.org Research into isothiocyanates is extensive, driven by their utility as synthons for a vast array of nitrogen- and sulfur-containing heterocycles, including thiazoles, triazoles, and thiadiazoles. researchgate.net These heterocyclic systems are core structures in many pharmaceuticals and agrochemicals. researchgate.net
Compounds within the isothiocyanate family are studied for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemrxiv.orgrsc.org While research on the specific biological profile of the 3-(bromomethyl) isomer is not widely documented, the general interest in isothiocyanates provides a strong impetus for its use in the synthesis of new chemical entities for biological screening. The reactivity of the isothiocyanate group makes it a valuable tool for creating libraries of compounds for drug discovery, particularly through its role in the divergent synthesis of N-heterocycles. rsc.org
As a reactive intermediate, this compound offers two distinct points for chemical reaction. The bromomethyl group is a potent alkylating agent, while the isothiocyanate group is an excellent electrophile for the construction of thioureas and related structures. This bifunctionality allows it to be used in stepwise synthetic strategies to build complex molecules.
The general synthesis of aryl isothiocyanates often begins with the corresponding aniline (B41778) (amino-substituted benzene). rsc.org A common method involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent to yield the isothiocyanate. nih.govgoogle.com
The utility of the compound is defined by the chemoselective reactions of its two functional groups. For instance, the isothiocyanate can first react with an amine to form a stable thiourea. Subsequently, the bromomethyl group can be used to alkylate another nucleophile, effectively linking two different molecules. This predictable and selective reactivity makes this compound a valuable tool for chemists engaged in the synthesis of novel organic compounds.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUFZEMMKGWNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437548 | |
| Record name | 3-(Bromomethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155863-31-3 | |
| Record name | 1-(Bromomethyl)-3-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155863-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Strategies for 3 Bromomethyl Phenyl Isothiocyanate
Established Synthetic Pathways to Bromomethylphenyl Isothiocyanates
Established synthetic routes are foundational for accessing bromomethylphenyl isothiocyanates and rely on well-understood, high-yielding chemical transformations. These pathways include benzylic bromination and various methods for converting primary amines into isothiocyanates.
Benzylic Bromination Approaches (e.g., N-Bromosuccinimide Mediated)
A primary strategy for synthesizing 3-(bromomethyl)phenyl isothiocyanate involves the direct bromination of the methyl group of 3-methylphenyl isothiocyanate. This transformation is a classic example of a free-radical halogenation at a benzylic position. youtube.com The benzylic position, the carbon atom directly attached to the benzene (B151609) ring, is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical. youtube.com
N-Bromosuccinimide (NBS) is the reagent of choice for this type of reaction, often referred to as the Wohl-Ziegler reaction. researchgate.net The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or by UV light. rsc.org The process begins with the generation of a bromine radical, which then abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl (B1604629) radical. youtube.com This radical subsequently reacts with a bromine source to yield the desired bromomethyl product and propagate the radical chain reaction. youtube.com A key advantage of using NBS is that it maintains a low concentration of molecular bromine and hydrogen bromide in the reaction mixture, which helps to avoid competing electrophilic addition reactions to the aromatic ring. youtube.com
The choice of solvent is critical for the success of the reaction. While carbon tetrachloride has been traditionally used, safety and environmental concerns have led to the adoption of alternative solvents like 1,2-dichlorobenzene (B45396) and acetonitrile, which have been shown to be superior in terms of both reaction time and yield. researchgate.net
Table 1: Key Reagents in Benzylic Bromination
| Reagent | Function |
|---|---|
| 3-Methylphenyl isothiocyanate | Starting Material |
| N-Bromosuccinimide (NBS) | Bromine Source |
| 2,2'-Azobisisobutyronitrile (AIBN) | Radical Initiator |
Preparation from Primary Amines and Related Precursors
An alternative synthetic strategy begins with a precursor already containing the bromomethylphenyl framework, such as 3-(bromomethyl)benzylamine. The core of this approach is the conversion of the primary amino group into the isothiocyanate functionality. Several reliable methods exist for this transformation.
A facile and efficient method for synthesizing isothiocyanates from primary amines utilizes phenyl chlorothionoformate. organic-chemistry.orgorganic-chemistry.org This reaction can be conducted as either a one-pot or a two-step process in the presence of a base, typically solid sodium hydroxide. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The one-pot method is effective for alkyl and electron-rich aryl isothiocyanates. organic-chemistry.orgresearchgate.net The two-step approach offers greater versatility and is particularly suitable for less reactive or electron-deficient amines. organic-chemistry.orgorganic-chemistry.orgthieme-connect.de
In the two-step process, the primary amine reacts with phenyl chlorothionoformate to form a stable O-phenyl thiocarbamate intermediate. thieme-connect.de This intermediate is isolated and then subjected to decomposition, often with a base like sodium hydroxide, to eliminate phenol (B47542) and generate the final isothiocyanate product. organic-chemistry.orgthieme-connect.de This method is noted for its broad substrate scope and high yields. organic-chemistry.org
One of the most common methods for preparing isothiocyanates involves the desulfurization of dithiocarbamate (B8719985) salts. nih.gov This process begins with the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base (such as triethylamine) to form an intermediate dithiocarbamate salt. nih.govchemrxiv.org This salt is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur atom to yield the isothiocyanate. chemrxiv.org
A wide variety of desulfurizing agents have been developed, including tosyl chloride, iodine, hydrogen peroxide, and cyanuric chloride. chemrxiv.orgmdpi.com Recently, novel reagents have been introduced to improve efficiency and substrate scope. One such reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), which has proven to be a highly effective desulfurization agent for converting dithiocarbamates into isothiocyanates with satisfactory to very good yields. mdpi.comresearchgate.netnih.gov This transformation is often performed as a one-pot, two-step procedure and can be accelerated using microwave radiation. mdpi.comnih.gov
Table 2: Comparison of Amine to Isothiocyanate Conversion Methods
| Method | Key Reagents | Key Intermediate | Advantages |
|---|---|---|---|
| Phenyl Chlorothionoformate | Phenyl chlorothionoformate, NaOH | O-Phenyl thiocarbamate | High efficiency, versatile (one-pot or two-step) organic-chemistry.orgorganic-chemistry.org |
One-Pot Synthetic Procedures for Enhanced Efficiency
To improve process efficiency, reduce waste, and simplify purification, many of the established synthetic pathways have been adapted into one-pot procedures. researchgate.net In a one-pot synthesis, reactants are subjected to successive chemical reactions in a single reactor, avoiding the isolation of intermediate compounds.
The conversion of primary amines to isothiocyanates is particularly well-suited for one-pot protocols. For instance, the dithiocarbamate salt can be generated in situ from the amine and carbon disulfide and then directly treated with a desulfurizing agent without isolation. beilstein-journals.orgnih.gov A general and facile one-pot protocol has been developed using cyanuric acid as the desulfurization reagent under aqueous conditions, making the process more economical and environmentally friendly. beilstein-journals.orgnih.gov This method works for a broad range of alkyl and aryl isothiocyanates. beilstein-journals.org Similarly, the reaction with phenyl chlorothionoformate can be streamlined into a one-pot process that is particularly useful for preparing alkyl and electron-rich aryl isothiocyanates. organic-chemistry.orgorganic-chemistry.org These procedures offer significant advantages for scalability and operational simplicity. beilstein-journals.org
Advanced Synthetic Approaches and Innovations
Research into the synthesis of isothiocyanates continues to yield advanced and innovative methodologies aimed at improving efficiency, safety, and environmental impact. The application of microwave-assisted synthesis represents a significant advancement, particularly in the desulfurization of dithiocarbamates. nih.gov Microwave irradiation can dramatically reduce reaction times and improve yields. mdpi.com
The development of new, more efficient desulfurizing agents like DMT/NMM/TsO⁻ and propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) has expanded the toolkit for chemists, allowing for milder reaction conditions and broader substrate compatibility. organic-chemistry.orgresearchgate.netnih.gov Furthermore, a shift towards "green chemistry" has prompted the development of syntheses that proceed in aqueous media, which reduces the reliance on volatile and often hazardous organic solvents. beilstein-journals.orgnih.gov Another novel approach involves performing reactions under ball milling conditions, a mechanochemical technique that can efficiently produce isothiocyanates from anilines and CS₂ without the need for harsh decomposition reagents. rsc.org These innovations reflect a continuous effort to refine the synthesis of complex molecules like this compound.
Electrochemical Synthesis Pathways for Isothiocyanates
Electrochemical methods have emerged as a practical, mild, and high-yielding alternative for the synthesis of isothiocyanates, avoiding the toxic and expensive reagents often used in classical syntheses. gre.ac.ukacs.org A prominent electrochemical approach involves the conversion of primary amines into isothiocyanates. organic-chemistry.org This process begins with the condensation of a primary amine with carbon disulfide (CS₂) to form a dithiocarbamate salt in situ. gre.ac.ukorganic-chemistry.org Subsequently, this salt undergoes anodic desulfurization to yield the desired isothiocyanate. organic-chemistry.org
This methodology is notable for being supporting-electrolyte-free, which simplifies the purification process. gre.ac.ukorganic-chemistry.org The optimization of this reaction typically involves using a carbon graphite (B72142) anode and a nickel cathode in a methanol (B129727) solvent, under a low current. organic-chemistry.org This approach demonstrates high functional group tolerance and is applicable to a wide range of substrates, including benzylic, aliphatic, and aromatic amines. organic-chemistry.org For the synthesis of this compound, the corresponding 3-(bromomethyl)benzylamine would serve as the starting material.
A plausible mechanism for this transformation involves the initial attack of the primary amine on carbon disulfide to form the dithiocarbamate salt. gre.ac.uk This salt is then oxidized at the anode to generate a thiocarbamyl cation, which subsequently loses a proton to form the final isothiocyanate product. gre.ac.uk Another electrochemical strategy focuses on the direct C(sp³)–H isothiocyanation of benzylic compounds under external oxidant-free conditions, offering high chemo- and site-selectivity. acs.org
Table 1: Key Features of Electrochemical Isothiocyanate Synthesis
| Feature | Description | Reference |
|---|---|---|
| Principle | Anodic desulfurization of in situ formed dithiocarbamate salts. | gre.ac.ukorganic-chemistry.org |
| Starting Materials | Primary amine (e.g., 3-(bromomethyl)benzylamine), Carbon Disulfide. | gre.ac.uk |
| Key Conditions | Supporting-electrolyte-free, Carbon anode, Nickel cathode, Methanol solvent. | organic-chemistry.org |
| Advantages | Mild conditions, High yields, Avoids toxic reagents, High functional group tolerance. | gre.ac.ukacs.org |
| Mechanism | Oxidation of dithiocarbamate salt to a thiocarbamyl cation, followed by deprotonation. | gre.ac.uk |
Polymer-Supported Synthetic Methodologies for Isothiocyanate Derivatives
Polymer-supported synthesis offers a powerful strategy for the preparation of isothiocyanate derivatives, facilitating simplified purification and handling of reagents. A notable "catch-and-release" methodology utilizes a polymer-supported 1,4,2-oxathiazole. chemrxiv.org In this approach, a polymer-bound thiocarbonate "catches" a nitrile oxide through a 1,3-dipolar cycloaddition reaction, forming the stable polymer-supported oxathiazole intermediate. chemrxiv.orgrsc.org
After the formation of this intermediate, the solid support can be thoroughly washed to remove excess reagents and byproducts. chemrxiv.org The desired isothiocyanate is then "released" from the polymer support via a fragmentation reaction, which is often facilitated by microwave-assisted heating. chemrxiv.orgrsc.org This method is particularly advantageous due to its tolerance for a wide array of functional groups. chemrxiv.org The synthesis of this compound using this method would conceptually start from a corresponding nitrile oxide precursor.
This solid-phase approach is part of a broader category of methods for synthesizing isothiocyanates that often start from primary amines but employ various reagents to overcome the toxicity challenges associated with traditional reagents like thiophosgene (B130339). rsc.org
Table 2: Polymer-Supported "Catch-and-Release" Synthesis of Isothiocyanates
| Step | Process | Details | Reference |
|---|---|---|---|
| 1. Catch | 1,3-Dipolar Cycloaddition | A polymer-bound thiocarbonate reacts with a nitrile oxide to form a polymer-supported 1,4,2-oxathiazole. | chemrxiv.orgrsc.org |
| 2. Purify | Washing | The solid support is washed with various solvents to remove impurities. | chemrxiv.org |
| 3. Release | Fragmentation | The isothiocyanate product is cleaved from the support, often with microwave heating. | chemrxiv.orgrsc.org |
| Advantages | Simplified purification, High functional group tolerance. | chemrxiv.org |
Radiochemical Synthesis and Radiolabeling Strategies (e.g., Incorporation of Positron-Emitting Radionuclides like ¹⁸F)
Radiolabeling strategies are crucial for developing imaging agents for positron emission tomography (PET). The incorporation of positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F) into isothiocyanate-containing molecules is a key area of research. While the direct radiosynthesis of [¹⁸F]this compound is not detailed, general strategies for creating ¹⁸F-labeled isothiocyanates provide a clear pathway.
Applying this strategy to a smaller molecule like this compound would involve first synthesizing a precursor, for example, an amino-functionalized derivative that could be reacted with a pre-labeled isothiocyanate synthon or a precursor designed for direct nucleophilic fluorination with [¹⁸F]fluoride. The synthesis of [¹⁸F]flumazenil, for instance, has been successfully achieved using an isotopic substitution approach, demonstrating the feasibility of such methods. researchgate.net The stability of the resulting ¹⁸F-labeled compound is a critical factor, with the [¹⁸F]SiFA moiety showing high metabolic stability. nih.gov
Comparative Analysis of Synthetic Methodologies
The choice of a synthetic methodology for this compound depends on the desired application, scale, and available resources. Each approach presents a unique set of advantages and limitations.
Electrochemical synthesis stands out for its environmental credentials and operational simplicity. organic-chemistry.org It avoids the use of hazardous desulfurization agents common to many traditional methods and often proceeds in high yield under mild conditions. gre.ac.ukorganic-chemistry.org Its broad functional group tolerance makes it a versatile option. organic-chemistry.org
Polymer-supported synthesis offers the primary advantage of streamlined purification. chemrxiv.org The "catch-and-release" strategy allows for the easy removal of excess reagents and byproducts, which can be particularly beneficial in library synthesis or when dealing with difficult-to-purify products. chemrxiv.orgrsc.org However, solid-phase synthesis can sometimes involve more steps and may not be as atom-economical as solution-phase methods.
In comparison, traditional methods often rely on the decomposition of dithiocarbamate salts using various desulfurization agents, some of which are toxic. nih.gov While effective, these methods are being increasingly replaced by greener alternatives like the electrochemical approach. nih.govorganic-chemistry.org For synthesizing chiral isothiocyanates, specific methods like the tandem Staudinger/aza-Wittig reaction are superior as they prevent racemization, a crucial aspect not typically addressed by the other methods discussed. nih.gov
Table 3: Comparative Overview of Synthetic Methodologies
| Methodology | Key Advantages | Key Limitations | Best Suited For |
|---|---|---|---|
| Electrochemical | Green (avoids toxic reagents), Mild conditions, High yields, Simple setup. gre.ac.ukorganic-chemistry.org | May require specific electrochemical equipment. | General-purpose, environmentally conscious synthesis. |
| Polymer-Supported | Simplified purification, High-throughput potential, Good functional group tolerance. chemrxiv.orgrsc.org | Can be less atom-economical, may require specialized resins. | Library synthesis and complex molecule preparation. |
| Radiochemical | Enables PET imaging applications, High specific activity, Fast on a small scale. nih.gov | Requires handling of radioactivity, specialized facilities, short half-life of isotopes. | Synthesis of PET tracers for biomedical imaging. |
Chemical Reactivity and Reaction Pathways of 3 Bromomethyl Phenyl Isothiocyanate
Nucleophilic Addition Reactions Involving the Isothiocyanate Moiety
The isothiocyanate group (-N=C=S) is characterized by an electrophilic carbon atom that is susceptible to attack by a wide array of nucleophiles. The electron-withdrawing nature of the adjacent phenyl ring enhances this electrophilicity.
Active methylene (B1212753) compounds, such as derivatives of propanedioic acid (malonic acid) and acetophenone (B1666503) enolates, serve as effective carbon-based nucleophiles in reactions with isothiocyanates. The reaction generally proceeds via the nucleophilic addition of the carbanion, generated by deprotonation of the active methylene group, to the electrophilic carbon of the isothiocyanate.
For instance, the reaction of aroyl isothiocyanates with compounds like malononitrile (B47326) or ethyl acetoacetate (B1235776) results in the formation of thioamide intermediates. tandfonline.com This addition occurs as the carbanion attacks the central carbon of the -N=C=S group. Similarly, o-phenylene di-isothiocyanate has been shown to react with acetylacetone (B45752) and benzoylacetone. rsc.org While specific studies on 3-(bromomethyl)phenyl isothiocyanate with these exact nucleophiles are not extensively detailed, the general reactivity pattern of isothiocyanates suggests a similar pathway. The enolate of a malonic ester, a classic carbon nucleophile, would be expected to add to the isothiocyanate carbon, forming a new carbon-carbon bond and yielding an adduct that retains the bromomethyl group for potential further functionalization. wikipedia.orglibretexts.org
Table 1: General Reaction of Isothiocyanates with Active Methylene Compounds
| Nucleophile (Example) | Isothiocyanate (General) | Product Type | Reference |
|---|---|---|---|
| Malononitrile | Aroyl isothiocyanate | Thioamide | tandfonline.com |
| Ethyl Acetoacetate | Benzoyl isothiocyanate | Thioamide | tandfonline.com |
| Acetylacetone | o-Phenylene di-isothiocyanate | 1-Substituted thiocarbonyl benzimidazoline-2-thione | rsc.org |
Sulfur-based nucleophiles, particularly thiols, exhibit high reactivity towards the isothiocyanate group. In the presence of a base, such as triethylamine (B128534), thiols are converted to the more nucleophilic thiolate anions, which readily attack the isothiocyanate carbon.
This reaction has been demonstrated with a close structural analog, 2-(bromomethyl)phenyl isothiocyanate. The addition of various thiols to the isothiocyanate in the presence of triethylamine proceeds rapidly and cleanly. clockss.org The initial product is a dithiocarbamate (B8719985) intermediate (a thiourea (B124793) derivative). This intermediate is often not isolated, as it can undergo subsequent reactions, particularly intramolecular cyclization, driven by the proximate bromomethyl group. clockss.org
Nitrogen nucleophiles, such as primary amines, readily react with the isothiocyanate group to form substituted thiourea derivatives. This reaction is a cornerstone of isothiocyanate chemistry and is fundamental to processes like the Edman degradation of proteins. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the isothiocyanate, followed by proton transfer to the nitrogen of the isothiocyanate group.
This reactivity extends to the amino acid residues within proteins. The side chains of lysine (B10760008) (containing a primary amine) and cysteine (containing a thiol group) are particularly reactive. The selectivity of the reaction is highly dependent on pH. Under moderately alkaline conditions (pH 9-11), the primary ε-amino group of lysine is deprotonated and acts as the primary nucleophile, leading to the formation of a thiourea linkage. nih.gov Conversely, under neutral to slightly acidic conditions (pH 6-8), the thiol group of cysteine exists predominantly in its more nucleophilic thiolate form and will selectively react to form a dithiocarbamate linkage. nih.gov This pH-dependent differential reactivity allows for the targeted modification of specific amino acid residues in peptides and proteins.
Intramolecular Cyclization and Heterocyclization Reactions
The presence of both the isothiocyanate group and the bromomethyl group on the same phenyl ring allows for tandem reactions, where an initial nucleophilic addition is followed by an intramolecular substitution, leading to the formation of heterocyclic structures.
The reaction of this compound's structural isomer, 2-(bromomethyl)phenyl isothiocyanate, with sulfur-based nucleophiles provides a clear pathway for the synthesis of 3,1-benzothiazine derivatives. clockss.org The process begins with the nucleophilic attack of a thiol on the isothiocyanate carbon, forming a thiourea intermediate. clockss.org This intermediate then undergoes a rapid intramolecular cyclization. The sulfur atom of the newly formed thiocarbonyl group acts as an internal nucleophile, attacking the benzylic carbon and displacing the bromide ion to form a stable six-membered heterocyclic ring, resulting in 2-sulfanyl-4H-3,1-benzothiazine derivatives. clockss.org This efficient one-pot synthesis highlights the utility of bifunctional isothiocyanates in constructing complex heterocyclic systems.
Table 2: Synthesis of 2-Sulfanyl-4H-3,1-benzothiazines from a 2-(Bromomethyl)phenyl Isothiocyanate Analog
| Thiol Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| Ethanethiol | 2-(Ethylsulfanyl)-4H-3,1-benzothiazine | 89 | clockss.org |
| 1-Propanethiol | 2-(Propylsulfanyl)-4H-3,1-benzothiazine | 91 | clockss.org |
| 1-Butanethiol | 2-(Butylsulfanyl)-4H-3,1-benzothiazine | 93 | clockss.org |
| Phenylmethanethiol | 2-(Benzylsulfanyl)-4H-3,1-benzothiazine | 96 | clockss.org |
| Benzenethiol | 2-(Phenylsulfanyl)-4H-3,1-benzothiazine | 94 | clockss.org |
Data based on reactions of 2-(bromomethyl)phenyl isothiocyanate.
The isothiocyanate moiety is a versatile precursor for the synthesis of thiazole (B1198619) and thiazoline (B8809763) ring systems. These syntheses can occur through various mechanisms, including multicomponent reactions or intramolecular cyclizations of functionalized intermediates. For example, thiazole derivatives can be produced in multicomponent reactions involving aldehydes, isothiocyanates, and alkyl bromides. nih.gov
In the context of this compound, the bromomethyl group can act as an electrophilic site for ring closure. A common route to thiazoles, the Hantzsch synthesis, involves the reaction of a thioamide with an α-haloketone. While not a direct intramolecular reaction of the starting compound itself, this compound can be readily converted to a thiourea derivative upon reaction with an amine. This thiourea can then react with an α-halocarbonyl compound, or a precursor that generates one, to form a substituted aminothiazole ring. The specific reaction pathway and the final substitution pattern on the thiazole ring depend on the chosen coreactants and reaction conditions. organic-chemistry.org
Pathways to Polyfunctionalized Pyrimidine (B1678525) Derivatives
The synthesis of pyrimidine derivatives from isothiocyanates is a well-established strategy in heterocyclic chemistry. researchgate.netdocumentsdelivered.comnih.gov The isothiocyanate group serves as a key synthon, typically reacting with a binucleophile that provides the necessary atoms to form the pyrimidine ring. In the context of this compound, the isothiocyanate function is the primary site of reaction for pyrimidine ring construction.
The general pathway involves the reaction of the isothiocyanate with a compound containing an amidine moiety or a related dinucleophile. The reaction initiates with the nucleophilic attack of a nitrogen atom from the amidine onto the electrophilic carbon of the isothiocyanate. This addition forms a thiourea intermediate, which can then undergo intramolecular cyclization. The cyclization is typically promoted by a base and involves the second nitrogen atom of the amidine derivative attacking a suitable electrophilic center, leading to the formation of the six-membered pyrimidine ring. The bromomethyl group on the phenyl ring generally remains intact during this process, making it available for subsequent functionalization of the resulting pyrimidine derivative. This allows for the creation of a library of polyfunctionalized pyrimidines with potential applications in medicinal chemistry and materials science.
Table 1: Generalized Reaction for Pyrimidine Synthesis from Isothiocyanates
| Reactant 1 | Reactant 2 (Binucleophile) | Key Intermediate | Product Class |
| R-NCS (e.g., this compound) | Amidine derivatives | N-Substituted thiourea | Polyfunctionalized Pyrimidines |
| R-NCS | Enaminones | Thiourea adduct | Pyrimidine-thiones |
| R-NCS | β-Amino crotonitrile | Thiourea derivative | Aminopyrimidines |
Generation of Other Fused Heterocyclic Systems (e.g., Imidazoisoquinolines)
The unique structure of this compound, featuring two reactive centers in a specific spatial arrangement, makes it a prime candidate for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. rsc.orgbeilstein-journals.org The generation of skeletons like imidazoisoquinolines can be envisaged through a reaction sequence where both the isothiocyanate and the bromomethyl groups participate.
A plausible synthetic route would involve an initial reaction of the isothiocyanate group with a suitable N-nucleophile that also contains another functional group capable of cyclizing. For example, reaction with an aminoacetaldehyde dimethyl acetal (B89532) followed by hydrolysis and cyclization could lead to an intermediate that, upon a second intramolecular cyclization involving the bromomethyl group, would form the fused imidazoisoquinoline ring system. In such a sequence, the isothiocyanate first acts as an electrophile to form a thiourea, and then the bromomethyl group acts as an electrophile in a subsequent intramolecular nucleophilic substitution to close the second ring. This strategy highlights the utility of this bifunctional reagent in constructing complex molecular architectures in a stepwise or tandem fashion.
Electrophilic Reactivity of the Bromomethyl Group
The bromomethyl group attached to the phenyl ring is a primary benzylic bromide. This structural feature confers significant electrophilic reactivity upon the benzylic carbon atom.
Substitution Reactions at the Benzylic Bromide
The benzylic bromide moiety in this compound is highly susceptible to nucleophilic substitution reactions. The reactivity is enhanced due to the ability of the adjacent aromatic ring to stabilize the transition state of both Sₙ1 and Sₙ2 reactions. quora.com In an Sₙ1 pathway, the formation of a resonance-stabilized benzylic carbocation would be a key intermediate. In an Sₙ2 pathway, the phenyl ring stabilizes the transition state, accelerating the reaction rate compared to a simple primary alkyl halide. quora.com
A wide variety of nucleophiles can displace the bromide ion, leading to the formation of diverse derivatives while leaving the isothiocyanate group available for further transformations. rsc.orgpearson.com This reactivity allows for the introduction of numerous functional groups at the benzylic position.
Table 2: Examples of Nucleophilic Substitution at the Benzylic Bromide Position
| Nucleophile | Reagent Example | Product Functional Group |
| Oxygen Nucleophiles | Hydroxide (OH⁻), Alkoxides (RO⁻), Carboxylates (RCOO⁻) | Alcohol, Ether, Ester |
| Nitrogen Nucleophiles | Ammonia (B1221849) (NH₃), Amines (RNH₂, R₂NH), Azide (N₃⁻) | Amine, Azide |
| Carbon Nucleophiles | Cyanide (CN⁻), Enolates | Nitrile, C-C coupled product |
| Sulfur Nucleophiles | Hydrosulfide (SH⁻), Thiolates (RS⁻) | Thiol, Thioether |
Role in Tandem and Cascade Reaction Sequences
The dual electrophilic nature of this compound—the electrophilic carbon of the isothiocyanate and the electrophilic benzylic carbon—makes it an ideal substrate for tandem and cascade reactions. nih.govbyjus.com These sequences allow for the rapid assembly of complex molecules from simple starting materials in a single operational step.
A typical cascade reaction could be initiated by the attack of a dinucleophile on one of the electrophilic centers. For instance, a nucleophile containing both a soft (e.g., thiol) and a hard (e.g., amine) nucleophilic center could react selectively first at the isothiocyanate group (with the amine) and then, in an intramolecular fashion, at the benzylic bromide (with the thiol) to form a fused heterocyclic system. Such sequences are highly efficient as they form multiple bonds and stereocenters in one pot, often with high selectivity, driven by the geometric constraints of the intermediate. nih.gov
Mechanistic Investigations of this compound Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. The interplay between ionic and radical pathways defines its chemical versatility.
Radical-Involved Pathways in Complex Rearrangements and Cyclizations
Beyond ionic pathways, the bromomethyl group can participate in reactions involving radical intermediates. The C-Br bond in a benzylic bromide is relatively weak and can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator (e.g., AIBN) to form a resonance-stabilized benzyl (B1604629) radical. fiveable.me This benzyl radical is a key intermediate that can undergo a variety of transformations not accessible through ionic mechanisms. fiveable.me
This radical can participate in complex rearrangements or intramolecular cyclizations. acs.orgnih.gov For example, if a suitable radical acceptor, such as an alkene or alkyne, is present elsewhere in the molecule (or introduced via a prior reaction at the isothiocyanate group), the benzyl radical can add to it in an intramolecular fashion. researchgate.netidexlab.com This radical cyclization is a powerful method for forming five- or six-membered rings. researchgate.netrsc.org Such pathways can lead to the formation of complex polycyclic structures, potentially involving spirocyclic intermediates or rearrangements, depending on the substrate and reaction conditions. rsc.orgmdpi.com The study of these radical-involved pathways is essential for unlocking the full synthetic potential of this compound. researchgate.net
Computational Elucidation of Reaction Mechanisms (e.g., Transition State Analysis)
The isothiocyanate group (-N=C=S) is known for its susceptibility to nucleophilic attack at the central carbon atom. Computational studies on related isothiocyanates, such as phenyl isothiocyanate, often model these reactions to understand the energetics of the process. For instance, the reaction of phenyl isothiocyanate with various nucleophiles has been investigated using computational methods to map out the potential energy surface of the reaction. These studies typically identify a transition state where the nucleophile is forming a new bond with the electrophilic carbon of the isothiocyanate, and the electron density is shifting towards the nitrogen and sulfur atoms. The calculated activation energy for this transition state provides a quantitative measure of the reaction's feasibility.
Similarly, the bromomethyl group (-CH₂Br) is a reactive electrophilic site, prone to nucleophilic substitution reactions (Sₙ2). Computational analysis of reactions involving benzyl bromide, a structural analog, provides insights into the transition state of such processes. DFT calculations can model the approach of a nucleophile to the methylene carbon, leading to a pentacoordinate transition state where the nucleophile and the leaving bromide are partially bonded. The energy profile of this reaction, including the activation barrier, can be accurately computed.
For a molecule like this compound, a comprehensive computational study would involve modeling the reactions at both reactive centers. This would allow for a comparative analysis of their reactivity towards different nucleophiles. Such a study could, for example, calculate the activation energies for the attack of a nucleophile at the isothiocyanate carbon versus the benzylic carbon of the bromomethyl group. This would help in predicting the regioselectivity of the reaction under various conditions.
Furthermore, transition state analysis would provide detailed geometric parameters of the activated complex, such as bond lengths and angles of the forming and breaking bonds. This information is crucial for a deep understanding of the reaction mechanism at a molecular level. For example, in a hypothetical reaction with an amine, computational modeling could predict whether the amine attacks the isothiocyanate group to form a thiourea, or the bromomethyl group to form a secondary amine, by comparing the activation energies of the respective transition states.
While specific data for this compound is not available, the table below presents hypothetical data based on computational studies of similar compounds to illustrate the kind of information that can be obtained from such analyses.
| Reaction | Nucleophile | Functional Group Attacked | Computational Method | Calculated Activation Energy (kcal/mol) |
| Analog 1: Phenyl Isothiocyanate | Ammonia | Isothiocyanate | DFT (B3LYP/6-31G) | 15.2 |
| Analog 2: Benzyl Bromide | Ammonia | Bromomethyl | DFT (B3LYP/6-31G) | 18.5 |
| Analog 1: Phenyl Isothiocyanate | Hydroxide | Isothiocyanate | DFT (B3LYP/6-31G) | 12.8 |
| Analog 2: Benzyl Bromide | Hydroxide | Bromomethyl | DFT (B3LYP/6-31G) | 20.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. It is based on typical values found in computational studies of related compounds.
Advanced Spectroscopic Characterization and Computational Studies of 3 Bromomethyl Phenyl Isothiocyanate and Its Derivatives
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, offers a powerful non-destructive method for identifying the functional groups and fingerprinting the molecule of 3-(Bromomethyl)phenyl isothiocyanate.
FTIR spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its distinct structural motifs: the isothiocyanate group, the bromomethyl group, and the meta-substituted aromatic ring.
The most prominent feature in the FTIR spectrum is the strong and broad absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band is typically observed in the range of 2090-2100 cm⁻¹. The presence of this intense peak is a definitive indicator of the isothiocyanate functionality.
The bromomethyl (-CH₂Br) group gives rise to several characteristic vibrations. The C-H stretching vibrations of the methylene (B1212753) group are expected in the region of 2920-2970 cm⁻¹. The scissoring vibration of the -CH₂- group is typically found around 1435 cm⁻¹, while the C-Br stretching vibration appears at lower wavenumbers, generally in the range of 600-700 cm⁻¹.
The meta-substitution pattern on the phenyl ring can be identified by the C-H out-of-plane bending vibrations in the fingerprint region of the spectrum, typically between 690-710 cm⁻¹ and 750-810 cm⁻¹. Aromatic C-C stretching vibrations within the ring are also observable as a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric Stretch | -N=C=S | 2090 - 2100 | Strong, Broad |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C-H Stretch | -CH₂Br | 2920 - 2970 | Medium |
| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Weak |
| CH₂ Scissoring | -CH₂Br | ~1435 | Medium |
| C-H Out-of-plane Bend | m-substituted Aromatic | 690-710 and 750-810 | Strong |
| C-Br Stretch | -CH₂Br | 600 - 700 | Medium |
Complementing FTIR, FT-Raman spectroscopy provides valuable information about the vibrational modes of a molecule, particularly for non-polar bonds. In the case of this compound, the symmetric stretching of the isothiocyanate group, which is often weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum.
The aromatic ring vibrations are also prominent in the FT-Raman spectrum. The ring breathing mode, a characteristic vibration of the benzene (B151609) ring, is expected to be a strong and sharp peak. The C-H in-plane bending and C-C stretching vibrations of the aromatic ring will also be observable. Studies on phenyl isothiocyanate using resonance Raman spectroscopy have provided detailed insights into the vibrational assignments of the phenylisothiocyanate moiety, which are transferable to its derivatives. nih.gov
The C-Br stretching vibration of the bromomethyl group is also Raman active and would be expected in the lower frequency region of the spectrum. The combination of FTIR and FT-Raman data provides a comprehensive vibrational profile of this compound, enabling its unambiguous identification and quality control.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Symmetric Stretch | -N=C=S | ~1350 | Strong |
| Ring Breathing | Aromatic Ring | ~1000 | Strong |
| C-H In-plane Bend | Aromatic Ring | 1000 - 1300 | Medium |
| C-Br Stretch | -CH₂Br | 600 - 700 | Medium |
Mass Spectrometry for Molecular and Fragment Ion Analysis
Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound and its derivatives. It provides critical information on molecular weight, elemental composition, and fragmentation patterns, which aids in confirming the compound's identity and understanding its chemical behavior.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C8H6BrNS), the theoretical monoisotopic mass is calculated to be 226.94043 Da. nih.gov Experimental determination via HRMS would yield a value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition and distinguishing it from other potential isobaric compounds.
In addition to the molecular ion, HRMS can characterize various adducts formed during the ionization process. Computational predictions of collision cross-section (CCS) values, which relate to the ion's size and shape, can further aid in identification when coupled with ion mobility-mass spectrometry techniques.
| Adduct Type | Adduct m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 227.94771 | 129.3 |
| [M+Na]⁺ | 249.92965 | 142.2 |
| [M+K]⁺ | 265.90359 | 129.8 |
| [M+NH₄]⁺ | 244.97425 | 152.4 |
| [M-H]⁻ | 225.93315 | 137.5 |
| [M+HCOO]⁻ | 271.93863 | 149.6 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Derivatized Compounds
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, detection, and quantification of specific compounds within complex biological or environmental matrices. The isothiocyanate functional group in this compound makes it an effective derivatizing agent, particularly for primary and secondary amines, such as those found in amino acids and biogenic amines. nih.govnih.gov
The derivatization reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, forming a stable thiourea (B124793) linkage. This process is advantageous for several reasons:
Improved Chromatographic Separation: The resulting thiourea derivative is typically less polar than the parent amine, leading to better retention and separation on reversed-phase chromatography columns.
Enhanced Ionization Efficiency: The derivative may exhibit improved ionization efficiency in the mass spectrometer's source (e.g., electrospray ionization - ESI), leading to greater sensitivity.
Specific Fragmentation: In the tandem MS (MS/MS) stage, the thiourea derivatives undergo predictable fragmentation upon collision-induced dissociation (CID). A characteristic and efficient cleavage of the C-N bond within the thiourea structure often occurs, producing a single, intense product ion that is specific to the derivatizing agent. researchgate.net This allows for highly selective and sensitive detection using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. For example, studies on amino acids derivatized with phenyl isothiocyanate (PITC) show characteristic neutral losses of ammonia (B1221849) (17 Da), water (18 Da), or a combination of carbon monoxide and water (46 Da) from the protonated molecular ion, providing clear fragmentation pathways for identification. researchgate.net
This methodology allows for the trace-level quantification of analytes in complex samples by separating the derivatized compounds from matrix interferences via LC and then selectively detecting them via MS/MS. nih.gov
Electronic Spectroscopy and Photophysical Properties
Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its chromophores: the phenyl ring and the isothiocyanate group. The molecule is expected to exhibit absorption bands in the ultraviolet region (200-400 nm) due to two primary types of transitions: π → π* and n → π*. libretexts.orgfiveable.me
π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of the aromatic phenyl ring and the C=N and C=S double bonds of the isothiocyanate group. These transitions typically result in strong absorption bands. slideshare.net
n → π Transitions:* These transitions involve exciting an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and sulfur atoms of the isothiocyanate group, to an antibonding π* orbital. uzh.ch These transitions are lower in energy (occur at longer wavelengths) compared to π → π* transitions and are generally of much lower intensity. youtube.com
The substitution of the benzene ring with the bromomethyl and isothiocyanate groups acts to modify the primary benzene chromophore, typically causing a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.
| Transition Type | Associated Chromophore | Expected Energy | Expected Intensity |
|---|---|---|---|
| π → π | Phenyl Ring, Isothiocyanate (-N=C=S) | High | High (Strong) |
| n → π | Isothiocyanate (-N=C=S) | Low | Low (Weak) |
Fluorescence Spectroscopy of Fluorescently Tagged Derivatives for Emission Characteristics
While this compound itself is not primarily used as a fluorophore, its isothiocyanate group makes it an excellent chemical tool for covalently attaching to other molecules, a process known as fluorescent tagging or labeling. chemodex.comcaltagmedsystems.co.ukadipogen.com It can be used to label biomolecules, such as proteins or amino acids, at their primary amine groups to form stable thiourea derivatives.
The fluorescence characteristics of the resulting conjugate are then analyzed. The emission properties will be primarily determined by the inherent photophysics of the aromatic portion of the label. Upon excitation at an appropriate wavelength (corresponding to its absorption maximum), the tagged molecule will emit light at a longer wavelength. Fluorescence spectroscopy is used to measure key emission characteristics:
Emission Maximum (λₑₘ): The wavelength at which the highest fluorescence intensity is observed.
Quantum Yield (ΦF): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.
Stokes Shift: The difference in wavelength between the absorption maximum (λₐᵦₛ) and the emission maximum (λₑₘ). Studies of other fluorescent isothiocyanates used for labeling show significant Stokes shifts, which is desirable for minimizing self-absorption and improving detection sensitivity. bas.bg
By studying these parameters, researchers can gain information about the local environment of the labeled molecule, its concentration, and its interactions with other species.
Computational Chemistry and Theoretical Modeling
Computational chemistry provides a powerful theoretical framework to complement experimental investigations of this compound. Using methods such as Density Functional Theory (DFT), researchers can model the molecule's properties with high accuracy, offering insights into its structure, reactivity, and spectroscopic behavior.
Theoretical modeling can be applied to predict a range of fundamental properties:
Molecular Geometry: Calculations can determine the optimal three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity.
Spectroscopic Properties: Computational methods can simulate the UV-Vis spectrum by calculating the energies and oscillator strengths of electronic transitions, helping to assign the experimental absorption bands to specific transitions (e.g., n → π* or π → π*). researchgate.net
Reaction Mechanisms: For derivatization reactions, computational modeling can elucidate the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction mechanism. rsc.org
Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the electron density distribution around the molecule. These maps reveal electrophilic sites (regions of positive potential, susceptible to nucleophilic attack) and nucleophilic sites (regions of negative potential), which is crucial for predicting intermolecular interactions and reactivity. researchgate.net
These theoretical studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone, thereby guiding further experimental design and interpretation of results.
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) serves as a powerful computational tool for predicting the electronic structure and reactivity of molecules. For this compound, DFT calculations would be instrumental in determining key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap energy. These parameters provide insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions.
Studies on various phenyl isothiocyanate derivatives have demonstrated that substituents on the phenyl ring significantly influence these electronic properties. For instance, electron-withdrawing or -donating groups can alter the energy levels of the HOMO and LUMO, thereby affecting the molecule's reactivity towards nucleophiles and electrophiles. In the case of this compound, the bromomethyl group (-CH2Br) at the meta position is expected to have a notable impact on the electronic distribution of the phenyl ring.
The HOMO is typically localized over the electron-rich regions of the molecule, which in this case would likely involve the phenyl ring and the isothiocyanate group. The LUMO, conversely, represents the most electron-deficient region and is a key indicator of where a nucleophilic attack might occur. The energy gap between the HOMO and LUMO is a crucial determinant of molecular stability; a larger gap generally corresponds to higher stability and lower reactivity.
While specific values for this compound are not published, a comparative analysis with other substituted phenyl isothiocyanates can provide valuable estimates. The table below presents hypothetical data based on trends observed in related molecules to illustrate the expected electronic properties.
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.0 to -2.0 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Correlates with chemical reactivity and stability. |
Quantum Chemical Calculations for Reaction Pathway Analysis and Molecular Geometry Optimization
Quantum chemical calculations are essential for elucidating reaction mechanisms and determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, these calculations can map out the potential energy surface for various reactions, identifying transition states and intermediates. This is particularly relevant for understanding its reactivity with nucleophiles, a characteristic reaction of isothiocyanates.
The isothiocyanate group (-N=C=S) is a versatile functional group that can undergo addition reactions with amines, alcohols, and thiols. Quantum chemical calculations can model these reaction pathways, providing activation energies and reaction enthalpies. This information is critical for predicting the feasibility and kinetics of different synthetic transformations involving this compound.
Furthermore, molecular geometry optimization using quantum chemical methods provides the most stable conformation of the molecule. The geometry of this compound, including bond lengths, bond angles, and dihedral angles, is influenced by the steric and electronic effects of the bromomethyl and isothiocyanate groups. The optimized geometry is the foundation for calculating other molecular properties, including vibrational frequencies which can be correlated with experimental infrared and Raman spectra.
While a specific reaction pathway analysis for this compound has not been reported, the general mechanism of nucleophilic addition to the carbon atom of the isothiocyanate group is well-established. Computational studies on similar molecules can provide a framework for predicting the reactivity of this specific compound.
| Computational Method | Application | Expected Insights for this compound |
|---|---|---|
| Transition State Theory | Locating transition states and calculating activation energies. | Prediction of reaction rates and mechanistic pathways for nucleophilic additions. |
| Geometry Optimization | Finding the lowest energy molecular structure. | Determination of bond lengths, bond angles, and overall molecular conformation. |
X-ray Diffraction Analysis for Solid-State Structural Confirmation
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous confirmation of its molecular structure, including the conformation of the bromomethyl and isothiocyanate groups relative to the phenyl ring.
This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding or halogen bonding. These interactions can play a crucial role in the packing of molecules in the crystal lattice and can influence the physical properties of the solid material.
Although a crystal structure for this compound is not publicly available, analysis of the crystal structures of related benzyl (B1604629) isothiocyanate derivatives can offer insights into the likely solid-state conformation. In many substituted phenyl compounds, the orientation of the substituent relative to the aromatic ring is a key structural feature. For this compound, the dihedral angle between the plane of the phenyl ring and the C-CH2-Br plane would be of particular interest.
The table below summarizes the type of information that would be obtained from an X-ray diffraction analysis.
| Crystallographic Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule in the solid state. |
| Intermolecular Interactions | Information on how molecules are packed together in the crystal. |
Applications in Advanced Chemical Synthesis and Chemical Biology Research
Utilization as a Versatile Chemical Building Block
3-(Bromomethyl)phenyl isothiocyanate serves as a bifunctional reagent, enabling its participation in a variety of chemical transformations. This versatility has been harnessed to create diverse molecular architectures and complex organic molecules with tailored functionalities.
Isothiocyanates are well-established precursors for the synthesis of fluorescent probes and labels, primarily due to their ability to react with nucleophilic groups such as amines and thiols. nih.gov The benzyl (B1604629) isothiocyanate scaffold, a core component of this compound, has been shown to be particularly advantageous in the design of fluorescent dyes. For instance, a benzyl isothiocyanate derivative of fluorescein (B123965) was synthesized and demonstrated improved quantum yield and brightness compared to the more commonly used fluorescein isothiocyanate (FITC). researchgate.net This enhancement in photophysical properties highlights the potential of benzyl isothiocyanate derivatives in developing more sensitive and efficient fluorescent labels. The isothiocyanate group readily couples with biomolecules, while the bromomethyl group offers a site for further chemical modification, allowing for the attachment of other functional moieties or for tethering the probe to a solid support.
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules from three or more starting materials in a single step. nih.gov Isothiocyanates are known to participate in various MCRs, leading to the generation of diverse heterocyclic scaffolds. For example, a novel three-component reaction involving isoquinoline, isothiocyanates, and isocyanides has been developed to produce a variety of new imidazoisoquinolines. researchgate.net Another study demonstrated a base-controlled, regioselective three-component reaction between chiral amino esters, isothiocyanates, and α-bromoketones or alkyl halides to synthesize 2-imino thiazolines and 2-thioxoimidazolin-4-ones. sci-hub.se These reactions showcase the ability of the isothiocyanate functional group to facilitate the rapid assembly of molecular complexity and generate libraries of compounds with potential biological activities. While specific examples utilizing this compound in MCRs are not extensively documented, its structural similarity to other reactive isothiocyanates suggests its potential as a valuable component in such reactions to create diverse molecular libraries. rsc.org
The dual reactivity of this compound makes it a valuable intermediate in the synthesis of complex organic molecules with properties that can be fine-tuned. The isothiocyanate group can be transformed into a variety of functional groups, such as thioureas, which can then be used to construct more elaborate heterocyclic systems. organic-chemistry.org The bromomethyl group provides a reactive handle for introducing additional substituents or for linking the molecule to other chemical entities. This modular approach allows for the systematic modification of the molecular structure, which in turn can influence its electronic, photophysical, and biological properties. For example, studies on various isothiocyanates have demonstrated that alterations in their chemical structure can significantly impact their biological activity, such as their potential as tubulin polymerization inhibitors. mdpi.com The relationship between the structure of isothiocyanates and their H₂S releasing properties has also been investigated, indicating that steric and electronic effects of substituents play a crucial role. cohlife.org This principle of structure-activity relationship is fundamental to medicinal chemistry and materials science, where the ability to synthesize a range of analogues from a common intermediate like this compound is highly desirable for optimizing a particular property.
Role in Bioconjugation and Biomolecule Labeling Methodologies
The selective reactivity of the isothiocyanate group towards specific amino acid residues has made it a valuable tool in bioconjugation and the labeling of biomolecules for biochemical and biomedical research.
The isothiocyanate group can react with both the thiol group of cysteine and the amine group of lysine (B10760008) residues in proteins. However, the reactivity and selectivity of this reaction are highly dependent on the pH of the medium. Benzyl isothiocyanates, such as this compound, have been shown to exhibit a preference for cysteine residues under specific pH conditions. researchgate.net Studies comparing the reactivity of phenyl isothiocyanate and benzyl isothiocyanate have revealed that benzyl isothiocyanates demonstrate selective labeling of cysteines. researchgate.net This cysteine-specific modification is a valuable strategy for protein modification, as it allows for the introduction of probes or other functional molecules at defined locations within a protein's structure.
| Isothiocyanate Type | Optimal pH for Cysteine Reaction | Optimal pH for Lysine Reaction | Selectivity for Cysteine |
|---|---|---|---|
| Phenyl Isothiocyanate | Neutral to slightly alkaline | Alkaline (pH 9.0-11.0) | Moderate |
| Benzyl Isothiocyanate | Neutral to slightly alkaline | Alkaline (pH 9.0-11.0) | High |
The ability to selectively label cysteine residues with benzyl isothiocyanate-based reagents has significant applications in site-specific protein labeling for biochemical studies. By introducing a cysteine residue at a specific location in a protein through site-directed mutagenesis, researchers can then use a benzyl isothiocyanate-functionalized probe, such as a fluorescent dye, to attach a label to that precise site. This technique is crucial for studying protein structure, function, and localization within cells. An example of this application is the development of a benzyl-isothiocyanate-activated fluorescent dye based on the fluorescein scaffold, which was successfully used for the specific labeling of the clinically approved antibody trastuzumab through its free cysteine residues. researchgate.net This site-specific labeling provides a powerful tool for investigating the biological activity and therapeutic potential of antibodies and other proteins.
| Application Area | Description | Example |
|---|---|---|
| Protein Structure and Function Studies | Labeling specific residues to probe conformational changes, protein-protein interactions, and enzyme activity. | Attaching fluorescent probes to monitor protein dynamics. |
| Cellular Imaging | Visualizing the localization and trafficking of proteins within living cells. | Labeling proteins with fluorescent dyes for microscopy studies. |
| Drug Development | Creating antibody-drug conjugates where a therapeutic agent is attached to a specific site on an antibody. | Development of targeted cancer therapies. |
Oligonucleotide Labeling for Molecular Biology Research (e.g., Probes for Positron Emission Tomography)
The isothiocyanate moiety is a well-established functional group for the conjugation of molecules to biomolecules, such as oligonucleotides, peptides, and proteins, that possess primary amine groups. This conjugation chemistry is pivotal in the development of probes for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research.
PET imaging relies on the detection of positron-emitting radionuclides. For these radionuclides to be targeted to specific biological sites, they are often attached to a targeting biomolecule via a bifunctional chelator. Bifunctional chelators are molecules that have one functional group to strongly bind a metallic radionuclide (like Gallium-68) and a second functional group to covalently attach to a biomolecule. The isothiocyanate group is frequently employed as this second reactive handle for conjugation. nih.govnih.gov
Research has demonstrated the synthesis of bifunctional chelators incorporating an isothiocyanate group for the express purpose of labeling peptides and other biomolecules with ⁶⁸Ga for PET imaging. nih.govnih.gov The isothiocyanate group reacts efficiently and specifically with primary amines under mild conditions, forming a stable thiourea (B124793) linkage. This makes it ideal for modifying sensitive biomolecules.
In the context of oligonucleotide labeling, a common strategy is to synthesize the oligonucleotide with a 5'- or 3'-amino linker. This terminal amine can then be reacted with an isothiocyanate-bearing molecule. While direct studies using this compound were not identified, the principle has been demonstrated with close analogs. For instance, 4-([¹⁸F]-fluoromethyl)phenyl isothiocyanate has been successfully used for the ¹⁸F-labeling of oligonucleotides at the 5'-end via a hexylamine (B90201) linker for PET applications. nih.govnih.gov This highlights the feasibility and utility of phenyl isothiocyanate derivatives in creating PET probes from oligonucleotides. The this compound molecule offers similar potential, where the isothiocyanate group serves as the conjugation point to an amino-modified oligonucleotide, creating a stable probe for molecular biology research.
| Radionuclide | Chelator/Prosthetic Group | Conjugation Group | Biomolecule | Application |
| Gallium-68 (⁶⁸Ga) | Tris(hydroxypyridinone) (THP) | Isothiocyanate | Peptides (e.g., RGD) | PET Imaging nih.govnih.gov |
| Zirconium-89 (⁸⁹Zr) | Desferrioxamine (Df) | Isothiocyanate (p-NCS-Bz-Df) | Antibodies | Immuno-PET researchgate.net |
| Fluorine-18 (B77423) (¹⁸F) | 4-([¹⁸F]-fluoromethyl)phenyl | Isothiocyanate | Oligonucleotides | PET Imaging nih.gov |
Development of Novel Heterocyclic Scaffolds for Medicinal Chemistry Research (Synthetic Aspects)
The dual reactivity of this compound makes it a versatile building block for the synthesis of diverse heterocyclic systems, which form the core of many therapeutic agents.
Synthesis of Benzothiazine Systems with Diverse Structural Features
The synthesis of benzothiazines, a class of sulfur and nitrogen-containing heterocycles, can be achieved through various cyclization strategies. Isothiocyanates are valuable precursors in these syntheses. For example, the intramolecular cyclization of appropriately substituted phenyl isothiocyanates can yield benzothiazine rings. A reported synthesis of 1,4-benzothiazine derivatives proceeds through the cyclization of 2-[(cyanomethyl)sulfanyl]phenyl isothiocyanate. researchgate.net
However, the direct intramolecular cyclization of this compound to a simple benzothiazine is structurally challenging due to the meta relationship between the bromomethyl and isothiocyanate groups. A direct ring formation would require these groups to be in an ortho position. Therefore, its use in benzothiazine synthesis would likely involve an intermolecular reaction where it provides the core phenyl structure and reactive sites for reaction with a separate molecule containing the necessary atoms to complete the heterocyclic ring.
Preparation of Thiadiazole Derivatives through Cyclization Reactions
The 1,3,4-thiadiazole (B1197879) ring is a prominent scaffold in medicinal chemistry, and its synthesis from isothiocyanates is a well-established and efficient method. mdpi.comsbq.org.br The most common pathway involves the reaction of an isothiocyanate with a hydrazine (B178648) derivative to form a thiosemicarbazide (B42300) intermediate, which is subsequently cyclized. researchgate.netnih.gov
The general synthetic scheme is as follows:
Thiosemicarbazide Formation: this compound reacts with a carbohydrazide (B1668358) (R-CO-NHNH₂) via nucleophilic attack of the terminal hydrazine nitrogen on the electrophilic carbon of the isothiocyanate. This reaction yields a 1,4-disubstituted thiosemicarbazide.
Cyclization: The resulting thiosemicarbazide intermediate undergoes acid-catalyzed intramolecular cyclization. Treatment with a strong acid, such as concentrated sulfuric acid, promotes the dehydration and ring closure to form the stable 5-amino-1,3,4-thiadiazole ring system. researchgate.netnih.gov
This synthetic route is highly versatile, allowing for diverse substitutions on the final thiadiazole product based on the choice of the starting hydrazide. The bromomethyl group on the phenyl ring is retained in the final product, offering a site for further chemical modification.
| Starting Materials | Intermediate | Product | Reaction Conditions |
| Aryl Isothiocyanate + Aryl Hydrazide | 1,4-Disubstituted Thiosemicarbazide | 2-Arylamino-5-aryl-1,3,4-thiadiazole | 1. Reflux in Ethanol 2. H₂SO₄, room temp. researchgate.netnih.gov |
Construction of Thiazoline (B8809763) and Thiazolidine (B150603) Ring Systems
Thiazoline and thiazolidine rings are core components of many biologically active natural products and synthetic compounds. Isothiocyanates serve as key electrophilic partners in their synthesis.
The construction of a thiazolidine ring using this compound can be envisioned through its reaction with a bifunctional nucleophile containing both an amine and a thiol group, such as 2-aminoethanethiol or derivatives of the amino acid cysteine. The reaction would proceed via a two-step sequence:
Thiourea Formation: The amino group of the aminothiol (B82208) attacks the isothiocyanate carbon, forming a thiourea derivative.
Intramolecular Cyclization: The pendant thiol group then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This intramolecular S-alkylation results in the closure of the five-membered thiazolidine ring.
This pathway provides a straightforward method to synthesize N-aryl substituted thiazolidine derivatives where the aryl substituent carries the bromomethyl functionality (or its linked product). Similarly, thiazoline rings can be synthesized through related condensation and cyclization reactions. rsc.orgscience.gov
Generation of Pyrimidine (B1678525) and Quinoxaline (B1680401) Derivatives for Chemical Library Synthesis
The synthesis of diverse libraries of heterocyclic compounds is crucial for drug discovery. This compound can serve as a precursor for certain nitrogen-containing heterocycles like pyrimidines.
Pyrimidine Derivatives: The synthesis of pyrimidines often involves the condensation of a three-carbon unit (like a β-dicarbonyl compound) with an N-C-N unit (like a thiourea). ejpmr.com A thiourea derivative can be readily prepared from this compound and an amine. This thiourea can then be cyclized with a suitable 1,3-dielectrophile to construct the pyrimidine ring. Alternatively, isothiocyanates can react with substrates like enaminones or o-aminonitriles in cyclization reactions to yield fused or substituted pyrimidines. researchgate.netbu.edu.eg
Quinoxaline Derivatives: The most prevalent method for synthesizing the quinoxaline scaffold is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. orientjchem.orgresearchgate.net A direct, one-step synthesis of a quinoxaline ring from an isothiocyanate is not a standard or common transformation. The use of this compound as a precursor for quinoxalines would necessitate a multi-step synthetic sequence to first convert the isothiocyanate and/or bromomethyl groups into functionalities that are suitable for the characteristic quinoxaline ring-forming reaction.
Analytical Reagent Applications in Chemical Analysis
The isothiocyanate functional group is renowned for its application in analytical chemistry, most notably in the sequencing of proteins and peptides. The parent compound, phenyl isothiocyanate (PITC), is the cornerstone reagent of the Edman degradation method. wikipedia.orglongdom.org
In this method, PITC reacts with the free N-terminal amino group of a peptide under mildly alkaline conditions to form a phenylthiocarbamoyl-peptide derivative. Subsequently, under acidic conditions, the derivatized N-terminal amino acid is selectively cleaved from the peptide chain as a thiazolinone derivative, which then rearranges to the more stable phenylthiohydantoin (PTH)-amino acid. wikipedia.orgmtoz-biolabs.com This PTH-amino acid can be identified using chromatography (e.g., HPLC), revealing the identity of the N-terminal residue. The process is repeated cyclically to determine the amino acid sequence of the peptide. longdom.org
This compound, possessing the same reactive isothiocyanate group as PITC, can be used analogously for these purposes. Furthermore, it offers the advantage of being a bifunctional reagent. The bromomethyl group can be used for other purposes, such as attaching a fluorescent tag or immobilizing the reagent onto a solid support for specialized analytical applications.
Beyond sequencing, isothiocyanates are widely used as derivatizing agents for the analysis of amino acids and other primary and secondary amines by HPLC. The reaction converts the polar, and often poorly detectable, amines into less polar, UV-active or fluorescently-tagged derivatives, which allows for their sensitive detection and accurate quantification. nih.gov
Utility as HPLC Labeling Reagents for Detection Enhancement
Phenyl isothiocyanate and its derivatives are widely utilized as labeling reagents in HPLC to enhance the detection of compounds with poor chromophoric properties, such as amino acids and biogenic amines. thermofisher.comscholarsresearchlibrary.com The process, often referred to as pre-column derivatization, involves reacting the analyte with the labeling reagent before injection into the HPLC system. The resulting derivative possesses a strong UV-absorbing or fluorescent tag, which significantly lowers the limit of detection.
The isothiocyanate group of this compound readily reacts with primary and secondary amines to form a stable thiourea linkage, effectively "labeling" the target molecule. sigmaaldrich.com The phenyl ring introduced by the reagent acts as a chromophore, allowing for sensitive detection using a UV detector. thermofisher.com This is a common strategy to overcome the challenge of detecting biogenic amines, many of which lack a native chromophore.
The utility of isothiocyanates as HPLC labeling reagents is well-documented. For example, PITC has been successfully employed for the quantitative determination of amino sugars and amino sugar alcohols by HPLC. nih.gov The derivatization renders these compounds detectable at low picomole levels. thermofisher.com The stability of the resulting phenylthiocarbamyl (PTC) derivatives is a key advantage, ensuring reliable quantification. thermofisher.com
While specific HPLC methods detailing the use of this compound as a labeling reagent for biogenic amines are not prevalent in the reviewed literature, its structural similarity to PITC suggests it would function effectively in this capacity. The key difference lies in the bromomethyl group. This functional group imparts a bifunctional character to the molecule. While the isothiocyanate group serves as the labeling function for HPLC detection, the bromomethyl group, a reactive alkylating agent, could potentially be used for subsequent reactions, such as immobilization or conjugation to another molecule. This dual functionality makes it a "hetero-bifunctional linker."
Below is a table summarizing the characteristics of isothiocyanate-based HPLC labeling:
| Feature | Description |
| Reaction | The isothiocyanate group reacts with primary and secondary amines to form a stable thiourea linkage. |
| Detection | The introduced phenyl group acts as a chromophore, enabling sensitive UV detection (typically at 254 nm). |
| Sensitivity | Allows for the detection of analytes at picomole levels. |
| Versatility | Can be used to label a wide range of amino-containing compounds, including biogenic amines and amino acids. |
| Bifunctionality (of this compound) | The bromomethyl group provides a second reactive site for further chemical modifications. |
Future Research Directions and Outlook
Exploration of New Catalytic Systems for Isothiocyanate Transformations
The transformation of isothiocyanates is a cornerstone of synthetic chemistry, and the development of novel catalytic systems is paramount for enhancing efficiency, selectivity, and substrate scope. Future research will likely focus on several key areas:
Transition Metal Catalysis: While traditional methods for isothiocyanate synthesis often involve stoichiometric and toxic reagents, recent advancements have highlighted the potential of transition metal catalysts. osti.gov Catalytic systems based on molybdenum, rhodium, and copper have shown promise in facilitating the synthesis of isothiocyanates from isocyanides and elemental sulfur. osti.gov For instance, molybdenum complexes can act as sulfur-transfer agents, enabling the reaction to proceed under milder conditions. osti.gov Future work could explore a wider range of earth-abundant and non-toxic metals to develop more sustainable and cost-effective catalytic transformations.
Organocatalysis: Amine bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), have been shown to effectively catalyze the sulfurization of isocyanides to isothiocyanates. rsc.org The proposed mechanism involves the nucleophilic attack of the amine on the octasulfur ring, generating polysulfide chains that subsequently react with the isocyanide. sigmaaldrich.com Further exploration of other organocatalysts, including phosphines, N-heterocyclic carbenes (NHCs), and chiral catalysts, could lead to novel and asymmetric transformations of isothiocyanates.
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in modern organic synthesis. Investigating the application of photoredox catalysis to isothiocyanate chemistry could open up new reaction pathways. For example, photoinduced C-H functionalization to introduce the isothiocyanate group or light-mediated cycloaddition reactions involving the -N=C=S moiety are promising avenues for exploration.
A comparison of different catalytic approaches for isothiocyanate synthesis is presented in the table below.
| Catalyst Type | Precursors | Key Features | Reference(s) |
| Transition Metals (Mo, Rh, Cu) | Isocyanides, Elemental Sulfur | Good to excellent yields, milder conditions compared to non-catalytic methods. | osti.gov |
| Chalcogens (Se, Te) | Isocyanides, Elemental Sulfur | Efficient catalysis, can be performed at room temperature. | sigmaaldrich.com |
| Amine Bases (DBU) | Isocyanides, Elemental Sulfur | Sustainable approach, can be used in green solvents. | rsc.org |
Development of Greener and More Sustainable Synthetic Routes
The chemical industry is increasingly focused on developing environmentally benign synthetic methods. For isothiocyanates, this involves moving away from hazardous reagents like thiophosgene (B130339) and carbon disulfide (CS₂). arkat-usa.orgresearchgate.net
Future research in this area will likely concentrate on:
Elemental Sulfur as a Sulfur Source: Elemental sulfur is an abundant and low-cost byproduct of the petroleum industry. arkat-usa.org Its use as the sulfur atom donor in the synthesis of isothiocyanates is a highly attractive green alternative. osti.gov Research will continue to optimize reaction conditions, such as solvents and catalysts, to maximize the efficiency of sulfurization reactions.
Benign Solvents: The use of greener solvents is a key principle of sustainable chemistry. Studies have shown that solvents like Cyrene™ and γ-butyrolactone (GBL) can be effective for the catalytic synthesis of isothiocyanates. rsc.org The development of reactions in water, ionic liquids, or supercritical fluids would be a significant step forward. researchgate.netscispace.com For example, a one-pot synthesis of isothiocyanates from amines and CS₂ has been developed using water as the solvent and sodium persulfate as a desulfurizing agent. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption. sigmaaldrich.comscispace.com The application of microwave technology to the synthesis of 3-(bromomethyl)phenyl isothiocyanate and its derivatives could lead to more efficient and sustainable processes. A protocol for the synthesis of isothiocyanates from isocyanides using Lawesson's reagent under microwave irradiation has been reported, demonstrating the potential of this technique. sigmaaldrich.com
The table below summarizes some green and sustainable approaches to isothiocyanate synthesis.
| Approach | Reagents/Conditions | Advantages | Reference(s) |
| Amine-catalyzed sulfurization | Isocyanides, elemental sulfur, DBU, Cyrene™ or GBL | Avoids toxic reagents, uses green solvents, low E-factor. | rsc.orgarkat-usa.org |
| Na₂S₂O₈-mediated synthesis | Amines, CS₂, Na₂S₂O₈, water | Uses water as solvent, good chemoselectivity. | researchgate.net |
| Microwave-assisted synthesis | Isocyanides, Lawesson's reagent, triethylamine (B128534), water | Rapid reaction times, high yields. | sigmaaldrich.com |
Mechanistic Elucidation of Novel Reaction Pathways
A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. For isothiocyanate synthesis, particularly from isocyanides and elemental sulfur, several mechanistic questions remain.
Future research should aim to:
Distinguish Between Competing Pathways: In the reaction of isocyanides with elemental sulfur, two different mechanistic pathways have been proposed. One involves the isocyanide acting as a nucleophile, while the other suggests a "switched" mechanism where activated polysulfide anions act as the nucleophile. osti.gov Detailed kinetic studies, computational modeling, and in-situ spectroscopic analysis could help to elucidate the dominant pathway under different reaction conditions.
Characterize Reactive Intermediates: The identification and characterization of key intermediates, such as molybdenum disulfur (B1233692) complexes in metal-catalyzed reactions, are essential for understanding the catalytic cycle. osti.gov Techniques like X-ray crystallography and advanced spectroscopic methods can provide valuable insights into the structure and reactivity of these species.
Explore Isomerization Mechanisms: The rearrangement of thiocyanates (R-S-C≡N) to the more stable isothiocyanates (R-N=C=S) is a known process. mdpi.commdpi.com A detailed study of the isomerization of 3-(bromomethyl)phenyl thiocyanate (B1210189) to its isothiocyanate counterpart, potentially catalyzed by Lewis acids or other agents, could provide valuable mechanistic information and synthetic utility. mdpi.com
Design of Advanced Biomolecular Probes and Imaging Agents
The high reactivity of the isothiocyanate group towards nucleophiles, particularly amines and thiols, makes it an ideal functional group for bioconjugation. vt.edursc.org this compound, with its two distinct reactive sites, offers exciting possibilities for the design of advanced biomolecular tools.
Future research directions include:
Heterobifunctional Linkers: The bromomethyl group can react with a different set of nucleophiles than the isothiocyanate group, allowing for the development of heterobifunctional linkers for crosslinking proteins or attaching molecules to surfaces.
Fluorescent Probes: Isothiocyanate derivatives of fluorophores, such as fluorescein (B123965) isothiocyanate (FITC) and rhodamine B isothiocyanate, are widely used to label proteins and other biomolecules. wikipedia.org By incorporating the this compound moiety into novel fluorogenic scaffolds, it may be possible to create probes that can be further functionalized via the benzylic bromide.
Nanoparticle Functionalization: Mesoporous silica (B1680970) nanoparticles (MSNs) functionalized with isothiocyanate groups have been developed as platforms for drug delivery. vt.educhemscene.com The isothiocyanate groups can be used to attach capping molecules via reaction with amines, allowing for controlled release of the cargo. vt.edu The dual functionality of this compound could enable the creation of more complex and multifunctional nanoparticle-based systems for theranostics. wikipedia.orgscbt.com
Potential Applications in Polymer Chemistry as Monomers for Controlled Radical Polymerization
The field of polymer chemistry is constantly seeking new monomers to create materials with novel properties. While isothiocyanates have been used in polymer synthesis, for example in ring-opening copolymerization with anhydrosugars, their application in controlled radical polymerization (CRP) is less explored. researchgate.net
The structure of this compound suggests a potential dual role in CRP, particularly in Atom Transfer Radical Polymerization (ATRP):
Initiator for ATRP: The bromomethyl group is a well-known initiating group for ATRP, a powerful technique for synthesizing polymers with controlled molecular weights and low dispersity. nih.govcmu.edu This would allow for the "grafting from" a surface or the synthesis of block copolymers where the polymer chain is initiated from the 3-(bromomethyl)phenyl moiety.
Isothiocyanate-Functional Monomers: If a polymerizable group, such as a vinyl or styrenic unit, were introduced into the molecule, the isothiocyanate could be carried along as a pendant functional group. The stability of the isothiocyanate group under radical polymerization conditions would need to be carefully evaluated, as radicals could potentially interact with the C=S bond. rsc.org However, the successful incorporation of such a group would yield polymers with reactive side chains that could be used for post-polymerization modification, for example, to attach biomolecules or crosslink the polymer chains.
Further research is needed to fully explore the potential of this compound and related compounds in CRP. Key questions to be addressed include the compatibility of the isothiocyanate group with common CRP catalysts and conditions, and the development of methods to polymerize isothiocyanate-containing monomers in a controlled manner.
Q & A
Q. What are the common synthetic routes for preparing 3-(bromomethyl)phenyl isothiocyanate?
Answer: The synthesis of aryl isothiocyanates typically involves functionalizing aromatic amines or halides. For bromomethyl derivatives, a two-step approach is often employed:
Bromination : Introduce the bromomethyl group via electrophilic substitution using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .
Isothiocyanate Formation : React the brominated intermediate with thiophosgene (CSCl₂) or ammonium thiocyanate (NH₄SCN) in anhydrous solvents (e.g., dichloromethane) under controlled pH (~4–6) to prevent hydrolysis .
Q. Key Conditions :
Q. How should this compound be handled to ensure stability during experiments?
Answer:
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent moisture-induced hydrolysis .
- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive reactions.
- Deactivation : Quench excess reagent with primary amines (e.g., ethanolamine) to form stable thioureas .
Q. Safety Protocols :
Q. What are the primary applications of this compound in chemical research?
Answer:
- Bioconjugation : Reacts with primary amines (e.g., lysine residues) to form stable thiourea linkages for protein labeling .
- Material Science : Functionalizes surfaces (e.g., gold nanoparticles) via thiol-isothiocyanate coupling .
- Pharmaceutical Intermediates : Used to synthesize chiral thioureas with antitumor or antimicrobial activity .
Q. Example Protocol :
- Thiourea Synthesis :
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives?
Answer: Experimental Variables :
- Solvent Polarity : Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states in nucleophilic substitutions .
- Catalysis : Add 5 mol% CuI to accelerate aryl bromide-thiocyanate coupling (yield increase from 45% to 82%) .
- Temperature Gradients : Gradual warming (0°C → RT) minimizes side reactions (e.g., dimerization) .
Q. Case Study :
Q. How do researchers resolve contradictions in spectral data for this compound derivatives?
Answer: Analytical Cross-Validation :
Q. Contradiction Example :
Q. What mechanistic insights explain the reactivity of this compound with nucleophiles?
Answer:
Q. How can researchers design experiments to mitigate hydrolysis of this compound?
Answer: Strategies :
Q. Hydrolysis Rate Data :
| Relative Humidity (%) | Half-Life (hr) |
|---|---|
| 30 | 48 |
| 60 | 12 |
| 90 | 2 |
Q. What advanced analytical techniques characterize this compound in complex matrices?
Answer:
- X-ray Crystallography : Resolve bromomethyl/isothiocyanate spatial orientation (C–Br bond length: ~1.9 Å) .
- TOF-SIMS : Detect surface-functionalized isothiocyanates on materials (e.g., m/z 244.95 [M]⁻) .
- HPLC-PDA : Quantify trace impurities (LOD: 0.1 µg/mL) using C18 columns (acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
